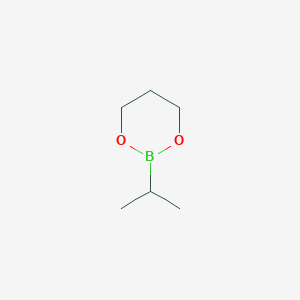

2-Isopropyl-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

2-propan-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO2/c1-6(2)7-8-4-3-5-9-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRDQBOUUWPIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70416093 | |

| Record name | 1,3,2-Dioxaborinane, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62930-27-2 | |

| Record name | 1,3,2-Dioxaborinane, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropyl 1,3,2 Dioxaborinane and Its Analogues

Direct Synthesis Strategies for 2-Isopropyl-1,3,2-dioxaborinane

Direct synthesis strategies involve the construction of the 1,3,2-dioxaborinane ring system with the isopropyl group already attached to the boron atom in a single key step. These methods are often favored for their efficiency and atom economy.

Boronation Reactions Employing Isopropylboronic Acid Precursors

The most straightforward method for the synthesis of this compound is the direct condensation of isopropylboronic acid with 1,3-propanediol (B51772). This reaction is an equilibrium process where water is eliminated to form the stable six-membered cyclic ester.

This type of reaction is a well-established method for protecting diols or for creating boronic esters for subsequent reactions. researchgate.netresearchgate.net The formation of the covalent bonds between the boronic acid and the diol leads to a stable cyclic boronate ester. researchgate.net The reaction is typically driven to completion by removing the water formed, often through azeotropic distillation with a suitable solvent like toluene (B28343) or by using a dehydrating agent. The general mechanism involves the formation of a boronate ion which then undergoes cyclization. nih.gov

Key Features of Isopropylboronic Acid Condensation:

| Feature | Description |

|---|---|

| Reactants | Isopropylboronic acid, 1,3-propanediol (or substituted 1,3-diols) |

| Product | This compound |

| Byproduct | Water |

| Driving Force | Removal of water to shift equilibrium |

| Conditions | Typically requires heating in a solvent capable of azeotropic water removal (e.g., Toluene, Hexane) |

Transesterification Routes to this compound

Transesterification offers an alternative route to this compound, starting from a different boron-containing precursor. A common strategy involves the reaction of a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate, with a 1,3-diol.

Another transesterification approach involves the reaction of an existing boronic ester, like isopropylboronic acid pinacol (B44631) ester, with 1,3-propanediol. This diol exchange reaction is driven by the relative stability of the resulting dioxaborinane ring or by the removal of the liberated diol (pinacol in this case).

Chelation-Assisted Synthesis of Cyclic Boronic Esters

The formation of the 1,3,2-dioxaborinane ring is inherently a chelation process. Boronic acids, acting as Lewis acids, readily interact with compounds containing 1,2- or 1,3-diol moieties to form stable five- or six-membered cyclic boronate esters. researchgate.netresearchgate.net This interaction, where the diol acts as a bidentate ligand for the boron center, is a key driving force for the esterification reaction.

The stability of the resulting chelate complex makes the formation of the cyclic ester thermodynamically favorable. nih.gov While not always explicitly termed "chelation-assisted," this principle underpins the direct condensation and transesterification methods described above. The efficiency of these reactions relies on the propensity of boron to form stable cyclic structures with diol partners. This intrinsic reactivity is fundamental to the development of sensors for saccharides and other polyols, which rely on the reversible formation of boronate esters. wur.nl

Indirect Synthetic Pathways for this compound Formation

Indirect pathways involve the initial formation of a 1,3,2-dioxaborinane scaffold, which is subsequently modified to introduce the isopropyl group at the 2-position.

Derivatization of Pre-formed 1,3,2-Dioxaborinane Scaffolds

This strategy involves a two-step process where a generic 1,3,2-dioxaborinane is first synthesized, followed by the introduction of the isopropyl group. A common precursor is a 2-alkoxy- or 2-halo-1,3,2-dioxaborinane. This precursor can then be reacted with an isopropyl nucleophile, such as a Grignard reagent (isopropylmagnesium bromide) or an organolithium reagent.

For example, 2-alkoxy-1,3,2-dioxaborinane, which can be prepared from 1,3-propanediol and a trialkyl borate, can be treated with isopropylmagnesium bromide. libretexts.org The nucleophilic isopropyl group displaces the alkoxy group on the boron atom to form the target C-B bond. masterorganicchemistry.comresearchgate.net This type of nucleophilic substitution at a boron center is a known method for preparing unsymmetrical boranes and boronic esters. A precedent for this approach is the successful alkylation of (dimethylamino)dioxaborolane with Grignard reagents, including isopropylmagnesium bromide, to create diorganoboranes. researchgate.net Similarly, substitution reactions on the dioxaborinane ring itself, such as the aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes, show that the ring system is robust enough to withstand such transformations. researchgate.net

Example Indirect Pathway:

| Step | Reaction | Description |

|---|---|---|

| 1 | 1,3-Propanediol + Triethyl borate | Formation of a 2-ethoxy-1,3,2-dioxaborinane precursor. |

| 2 | 2-Ethoxy-1,3,2-dioxaborinane + Isopropylmagnesium bromide | Nucleophilic substitution at the boron center to install the isopropyl group. |

Strategies for Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, enantiomerically enriched this compound derivatives is achieved by employing chiral diols as the starting material. When a chiral, non-racemic 1,3-diol is used in the condensation reaction with isopropylboronic acid or its equivalent, the resulting dioxaborinane product is also chiral.

This strategy is a cornerstone of asymmetric synthesis, where the chirality of the auxiliary (the diol) directs the stereochemical outcome of subsequent reactions involving the boronic ester. For instance, chiral 1,3,2-dioxaborolanes have been synthesized from natural diterpenes (which contain chiral diol functionalities) and used to achieve high enantioselectivity in the reduction of prochiral ketones. oup.com The use of well-known chiral diols such as those derived from tartaric acid, or axially chiral diols like BINOL, allows for the creation of a chiral environment around the boron atom. nih.gov

Another related approach is the use of chiral 1,2-aminoalcohols, which react with boronic acids to form chiral 1,3,2-oxazaborolidine catalysts. rsc.org These have proven to be multifaceted catalysts capable of inducing chirality in various chemical transformations. While not a dioxaborinane, the principle of using a chiral backbone to create a chiral boron-based reagent is the same. More recently, methods like the enantioselective hydrogenation of boron-containing heteroarenes have emerged as powerful techniques for accessing chiral boronic esters. nih.gov

Green Chemistry Approaches in this compound Synthesis

Solvent-Free and Atom-Economical Methodologies

Traditional esterification reactions to form boronic esters, including this compound from isopropylboronic acid and 1,3-propanediol, often require organic solvents and azeotropic distillation to remove the water byproduct. These methods can be energy-intensive and generate significant solvent waste. In contrast, green methodologies such as mechanochemistry provide a solvent-free and highly efficient alternative.

Mechanochemical synthesis, which involves inducing reactions through mechanical force, such as grinding or ball milling, has emerged as a powerful technique for the environmentally friendly formation of boronic esters. researchgate.netresearchgate.net This approach is notable for its simplicity, reduced reaction times, and high yields. The direct grinding of a boronic acid with a diol in a 1:1 molar ratio can produce the corresponding boronic ester without the need for any solvent. researchgate.net This process is inherently atom-economical as it involves a condensation reaction where the only byproduct is water, and it proceeds with equimolar amounts of the reactants.

High-speed ball milling is a specific mechanochemical technique that has been successfully applied to the solvent-free synthesis of various organic compounds, including boronic ester cage compounds and 1,3,5-triaryl-2-pyrazolines, often resulting in excellent yields in short timeframes. researchgate.net This method avoids the use of hazardous organic solvents and simplifies product isolation, as the product can often be obtained by simple washing and evaporation. rsc.org The reaction between a boronic acid and a diol under these conditions is a direct condensation, representing a waste-free process.

The advantages of solvent-free mechanochemical synthesis over traditional solvent-based methods are significant. By eliminating the solvent, the process becomes safer, less expensive, and more environmentally friendly. Furthermore, the energy input is often lower compared to heating solvents for extended periods.

Table 1: Comparison of Synthetic Methodologies for Boronic Ester Formation

| Feature | Conventional Solvent-Based Synthesis | Mechanochemical (Solvent-Free) Synthesis |

| Solvent | Required (e.g., Toluene, CH₂Cl₂) | None |

| Byproduct Removal | Often requires azeotropic distillation | Water is the only byproduct, often removed during work-up |

| Energy Input | High (reflux temperatures) | Low (mechanical energy) |

| Reaction Time | Several hours to days | Minutes to a few hours researchgate.net |

| Yield | Variable | Generally high to quantitative researchgate.net |

| Work-up | Solvent evaporation, chromatography | Simple washing/filtration rsc.org |

| Atom Economy | Moderate | High |

Mechanistic Investigations of 2 Isopropyl 1,3,2 Dioxaborinane Reactivity

Fundamental Reactivity Patterns of the 1,3,2-Dioxaborinane Core

The inherent reactivity of the 1,3,2-dioxaborinane ring system is central to the chemical behavior of 2-isopropyl-1,3,2-dioxaborinane. Key to this is the nature of the boron center and the dynamics of the ring structure itself.

Lewis Acidity and Electrophilic Character of the Boron Center

The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid and an electrophilic center. acs.orgnih.gov This electron deficiency drives its reactivity, making it susceptible to attack by nucleophiles. The Lewis acidity of similar boronic esters can be influenced by the electronic properties of the substituents on the boron atom and the nature of the diol backbone. For instance, electron-withdrawing groups can enhance the Lewis acidity of the boron center. nih.govnih.gov The interaction of the boron atom's empty p-orbital with the lone pairs on the adjacent oxygen atoms results in a partial double bond character in the B-O bonds, which are consequently shorter than a typical ether C-O bond. acs.org This interaction, however, does not completely satiate the electron deficiency of the boron atom, which remains a key site for chemical reactions.

The electrophilic character of the boron atom is fundamental to its role in various chemical transformations. wikipedia.org Nucleophiles, such as organometallic reagents, readily add to the boron center to form a tetrahedral boronate complex. acs.orgacs.org This initial coordination is a critical step in many reactions involving boronic esters. The stability and reactivity of this intermediate boronate complex are influenced by several factors, including the nature of the nucleophile and the steric and electronic environment around the boron atom.

Ring-Opening and Ring-Closing Reaction Pathways

The 1,3,2-dioxaborinane ring is a dynamic structure capable of undergoing both ring-opening and ring-closing reactions under specific conditions. These processes are often integral parts of broader reaction mechanisms. rsc.orgyoutube.commasterorganicchemistry.com For example, in the presence of a strong nucleophile and an appropriate electrophile, the ring can be cleaved. Conversely, intramolecular reactions can lead to the formation of the cyclic boronic ester from acyclic precursors.

Nucleophilic Additions to this compound

Nucleophilic addition to the boron center is a cornerstone of the reactivity of this compound, leading to the formation of key intermediates in a variety of synthetic transformations.

Mechanism of Organometallic Reagent Addition to Boron

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that readily add to the electrophilic boron atom of this compound. acs.orgorganicchemistrydata.org This addition results in the formation of a tetracoordinate boronate "ate" complex, where the boron atom bears a formal negative charge. acs.orgthieme-connect.denih.gov The general mechanism involves the attack of the carbanionic part of the organometallic reagent on the empty p-orbital of the boron atom. youtube.comkhanacademy.org

The reaction is typically carried out at low temperatures to control the reactivity and prevent undesired side reactions. acs.org The formation of the boronate complex is a crucial step that activates the boron-bound group for subsequent reactions, such as 1,2-migrations. acs.orgthieme-connect.de The stability of the resulting boronate complex is influenced by the nature of the organometallic reagent and the substituents on the boronic ester.

| Organometallic Reagent | General Reactivity | Key Feature of Addition |

| Organolithium (RLi) | Highly reactive, strong nucleophiles | Forms a stable boronate complex at low temperatures. acs.org |

| Grignard (RMgX) | Strong nucleophiles, less reactive than organolithiums | Also forms a boronate complex, often used in similar transformations. acs.orgorganicchemistrydata.org |

Intermediates and Transition States in Boronate Complex Formation

The formation of the boronate complex proceeds through a transition state where the new carbon-boron bond is partially formed. thieme-connect.de The geometry around the boron atom changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized) in the resulting boronate complex. acs.orgrsc.org This change in hybridization is a key feature of the reaction.

The boronate complex itself is a stable intermediate that can often be observed and in some cases isolated. rsc.org However, in many synthetic applications, it is generated in situ and immediately undergoes further transformation. acs.orgnih.gov For example, in the presence of an electrophile, the alkyl or aryl group on the boron can migrate to an adjacent atom. The stereochemistry of these subsequent reactions is often dictated by the conformation of the boronate intermediate and the nature of the transition state for the migration step. thieme-connect.de Computational studies have been instrumental in elucidating the structures and relative energies of these intermediates and transition states, providing valuable insights into the reaction mechanisms. researchgate.netthieme-connect.de

Transmetalation Mechanisms Involving this compound

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. This compound can participate in transmetalation reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

In a typical Suzuki-Miyaura coupling, the catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation of the organic group from the boron atom to the palladium center, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. wikipedia.orglibretexts.org The catalytic cycle, which is generally accepted for boronic acids and their esters like this compound, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comnih.gov

Catalytic Cycle:

Oxidative Addition: The cycle initiates with a catalytically active Pd(0) species, which undergoes oxidative addition to an organic halide (R¹-X). This step involves the insertion of the palladium atom into the carbon-halide bond, forming a Pd(II) intermediate (R¹-Pd-X). wikipedia.orgnih.gov The ease of this step is influenced by the strength of the C-X bond. nih.gov

Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. For boronic esters such as this compound, the presence of a base is crucial. wikipedia.orgorganic-chemistry.org The base activates the boronic ester, making the organic group more nucleophilic and facilitating its transfer to the Pd(II) complex. organic-chemistry.org This results in a new diorganopalladium(II) intermediate (R¹-Pd-R²) and displacement of the halide and boron-containing byproduct. wikipedia.org The exact mechanism of transmetalation has been a subject of considerable investigation. wikipedia.orgchembites.org

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple, forming the desired new carbon-carbon bond (R¹-R²). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyonedalabs.com

The role of the base in the transmetalation step is multifaceted and critical for the reaction's success. It was initially thought that the base's primary role was to form a more nucleophilic borate (B1201080) species. wikipedia.org However, further studies have revealed that the base can also react with the palladium complex to form a more reactive palladium-hydroxo or -alkoxo species, which then facilitates the transfer from the organoboron compound. chembites.orgrsc.org The most reactive species towards transmetalation is often the borate anion, formed by the addition of a base to the boronic acid or ester. deepdyve.comresearchgate.net

| Step | Description | Key Intermediates | Role of Base |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the R¹-X bond. | Pd(0) catalyst, R¹-Pd(II)-X complex | Not directly involved |

| Transmetalation | Transfer of the isopropyl group from boron to palladium. | R¹-Pd(II)-X, Activated boronate, R¹-Pd(II)-R² complex | Activates the boronic ester to form a more nucleophilic boronate species. deepdyve.comresearchgate.net |

| Reductive Elimination | Formation of the R¹-R² bond and regeneration of Pd(0). | R¹-Pd(II)-R² complex | Can accelerate the reductive elimination step. wikipedia.org |

Boron-to-Metal Exchange Pathways

The transfer of an organic group from boron to a transition metal, known as transmetalation, is the defining step of the Suzuki-Miyaura reaction and other related cross-couplings. nih.govrsc.org For boronic esters like this compound, this process is not spontaneous and requires activation, typically by a base. researchgate.netnih.gov

Two primary mechanistic pathways for the base-promoted transmetalation have been extensively studied: the "boronate" pathway and the "oxo-palladium" pathway. chembites.orgrsc.org

The Boronate Pathway: In this mechanism, the base (e.g., hydroxide, alkoxide) attacks the electrophilic boron atom of the boronic ester. This forms a tetracoordinate, anionic "ate" complex, or boronate. This boronate is significantly more nucleophilic than the neutral boronic ester, and it readily transfers its organic group (isopropyl) to the Pd(II) center, displacing the halide ligand. chembites.orgrsc.orgresearchgate.net

The Oxo-Palladium Pathway: Alternatively, the base can first react with the palladium(II)-halide complex (R¹-Pd-X) to form a palladium-hydroxo (R¹-Pd-OH) or palladium-alkoxo (R¹-Pd-OR) species. This complex then reacts with the neutral boronic ester. The exchange of the organic group from boron to palladium is thought to proceed through a cyclic transition state involving a bridging oxygen atom. chembites.orgrsc.org

Kinetic and computational studies suggest that both pathways can be operative, and the dominant pathway may depend on the specific reaction conditions, including the nature of the base, solvent, and ligands on the palladium. chembites.orgresearchgate.net For instance, research by Hartwig and Carrow provided strong evidence that for boronic acids, the pathway involving a palladium-hydroxide complex is kinetically competent and often favored. chembites.org This insight is also considered relevant for boronic esters. chembites.org The success of the Suzuki-Miyaura coupling hinges on the delicate balance of these equilibria to favor the productive transmetalation event. deepdyve.comresearchgate.net

Stereochemical Considerations in this compound Reactions

When the carbon atom attached to boron is a stereocenter, the stereochemical outcome of the reaction becomes a critical consideration. The ability to control the configuration at this center during cross-coupling reactions is of paramount importance for the synthesis of enantiomerically pure molecules.

Retention and Inversion of Configuration at Boron and Adjacent Carbons

The stereochemical fate of the carbon center adjacent to boron during Suzuki-Miyaura cross-coupling has been a subject of detailed investigation. For reactions involving secondary alkylboron compounds, such as those derived from this compound where the isopropyl group is replaced by a chiral secondary alkyl group, the stereochemical outcome is highly dependent on the reaction mechanism and conditions.

A significant finding in the field is that palladium-catalyzed cross-coupling reactions of enantioenriched secondary alkylboron nucleophiles often proceed with inversion of configuration at the carbon center. acs.orgresearchgate.net This stereospecific outcome suggests a mechanistic pathway where the transmetalation step itself is stereospecific and likely involves a backside attack of the palladium complex on the carbon-boron bond, or a related process that results in inversion.

For example, studies using optically active secondary alkyltrifluoroborates and alkylboronic acids have demonstrated that the cross-coupling with aryl chlorides occurs with high enantiospecificity, yielding products with the opposite configuration to the starting boronic acid derivative. acs.org This contrasts with some other cross-coupling reactions where retention of configuration is observed. The specific ligand system employed on the palladium catalyst can also play a crucial role in determining the stereochemical course of the reaction.

Diastereoselective and Enantioselective Pathways in Transformations

Building upon the inherent stereochemistry of the reactants, diastereoselective and enantioselective transformations involving boronic esters offer powerful tools for asymmetric synthesis.

Diastereoselective Reactions: When a substrate already contains one or more stereocenters, its reaction with a boronic ester like this compound can proceed diastereoselectively. The existing chiral information in the substrate can influence the transition state energies of the reaction pathways, favoring the formation of one diastereomer over another. This is a common strategy in natural product synthesis.

Enantioselective Reactions: More challenging is the creation of a new stereocenter in an enantioselective manner from prochiral starting materials. In the context of reactions with this compound, this would typically involve the enantioselective synthesis of a chiral boronic ester first, which is then used in a subsequent stereospecific coupling reaction as described above. acs.orgresearchgate.net

Alternatively, enantioselectivity can be induced by using a chiral catalyst system. In such cases, a prochiral starting material reacts in the presence of a palladium catalyst coordinated to a chiral ligand. The chiral environment created by the ligand directs the reaction to favor the formation of one enantiomer of the product over the other. While the development of enantioselective Suzuki-Miyaura couplings of simple alkyl groups has been challenging, significant progress has been made, particularly with activated systems like allylboron compounds. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to be effective in promoting the coupling of secondary alkylboron reagents. acs.org

The choice between using a chiral substrate (substrate control) or a chiral catalyst (catalyst control) depends on the specific synthetic target and the availability of starting materials and catalysts. Both approaches are vital for accessing the vast chemical space of chiral molecules.

| Transformation Type | Description | Key Principle | Typical Outcome for Secondary Alkylboron Reagents |

|---|---|---|---|

| Stereospecific Reaction | The stereochemistry of the product is determined by the stereochemistry of the starting material. | Reaction proceeds via a mechanism that preserves or inverts stereochemical information. | Predominantly inversion of configuration at the carbon center. acs.orgresearchgate.net |

| Diastereoselective Reaction | Formation of one diastereomer in preference to others from a chiral starting material. | An existing stereocenter in the substrate directs the stereochemical outcome. | Dependent on substrate structure and reaction conditions. |

| Enantioselective Reaction | Formation of one enantiomer in preference to the other from a prochiral starting material. | A chiral catalyst or reagent creates a chiral environment. | Achieved through chiral ligands on the palladium catalyst or by using pre-formed enantioenriched boronic esters. acs.org |

Applications of 2 Isopropyl 1,3,2 Dioxaborinane in Advanced Organic Synthesis

2-Isopropyl-1,3,2-dioxaborinane as a Versatile Building Block

This compound serves as a crucial reagent in organic synthesis, primarily acting as a stable and effective precursor for the isopropyl group in a variety of transformations. Its utility as a building block is most prominent in the formation of carbon-carbon bonds and the synthesis of molecules featuring isopropyl substituents.

Preparation of Isopropyl-Substituted Alcohols and Carbonyl Compounds

The synthesis of isopropyl-substituted alcohols and carbonyl compounds often leverages the reactivity of organoboron reagents. While direct reduction of a carbonyl group is a common method to produce alcohols, the use of boronic esters like this compound provides a pathway for introducing the isopropyl moiety itself. libretexts.orgwikipedia.orglibretexts.org

The Matteson homologation reaction, a powerful tool for the asymmetric synthesis of boronic esters, allows for the stereocontrolled one-carbon chain extension. pitt.edunih.govnrochemistry.com This methodology can be adapted to create chiral α-substituted isopropylboronic esters, which are valuable intermediates. Subsequent oxidation of these boronic esters, for instance with hydrogen peroxide, yields the corresponding isopropyl-substituted secondary alcohols with high enantiopurity. orgsyn.org This two-step sequence—homologation followed by oxidation—provides access to chiral alcohols that would be difficult to obtain through direct reduction of a ketone. orgsyn.org

| Reaction Type | Reagents | Product Type | Key Features |

| Matteson Homologation & Oxidation | 1. (Dihalomethyl)lithium2. Grignard/Organolithium3. Oxidizing agent (e.g., H₂O₂) | Chiral Isopropyl-Substituted Secondary Alcohols | High diastereoselectivity and enantiopurity; sequential installation of stereocenters. nrochemistry.comorgsyn.orgnih.gov |

| 1,2-Addition | Aldehydes/Ketones | Isopropyl-Substituted Alcohols | Direct addition of the isopropyl group to a carbonyl. |

Construction of Carbon-Carbon Bonds via Cross-Coupling Reactions

One of the most significant applications of this compound is its participation in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. libretexts.org This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.orgyoutube.com In this context, the dioxaborinane acts as the organoboron partner, transferring its isopropyl group to an organic halide or triflate. harvard.edu

These reactions are fundamental for creating molecules with an isopropyl group attached to an aromatic or vinylic framework. The general mechanism involves an oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the boronic ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent system is critical for optimizing reaction conditions and yields. nih.govreddit.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling using Isopropylboronic Acid Derivatives

| Aryl/Vinyl Halide | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | Isopropyl-Aryl Compound | harvard.edu |

| Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Isopropyl-Aryl Compound | harvard.edu |

| Vinyl Triflate | PdCl₂(dppf) | K₂CO₃ | MeCN/H₂O | Isopropyl-Alkene | reddit.com |

The stability and ease of handling of this compound compared to the corresponding boronic acid make it an attractive reagent for these transformations. sigmaaldrich.com

Utilization in Stereoselective Alkylation and Arylation Reactions

Beyond simple cross-coupling, isopropylboronic esters are instrumental in stereoselective synthesis. The Matteson asymmetric homologation is a prime example, where a chiral auxiliary on the boron atom directs the stereochemical outcome of the reaction, allowing for the creation of chiral centers with high precision. pitt.edunih.govnih.gov This method enables the synthesis of enantioenriched secondary boronic esters, which are versatile intermediates. orgsyn.org

These chiral boronic esters can then participate in enantiospecific cross-coupling reactions. For instance, enantioenriched secondary and tertiary boronic esters have been shown to couple with electron-rich aromatic compounds with virtually complete retention of stereochemistry. nih.gov This provides a powerful method for constructing molecules with three-dimensional complexity, which is of growing importance in medicinal chemistry. nih.gov

Furthermore, the development of catalytic enantioselective 1,2-boronate rearrangements offers a pathway to construct tertiary stereocenters from boronic esters. nih.gov These advanced methods expand the utility of reagents like this compound from simple building blocks to key components in the sophisticated assembly of chiral molecules. nih.gov

Role of this compound in Functional Group Transformations

While primarily used to deliver an isopropyl group, the dioxaborinane scaffold can also play a role in other types of chemical transformations.

Reductions and Oxidations Mediated by the Dioxaborinane Scaffold

The field of main-group chemistry has explored the ability of boranes to mediate or catalyze reduction reactions, often in the context of "frustrated Lewis pairs" (FLPs). rsc.org While highly electrophilic boranes like B(C₆F₅)₃ are typically used, the fundamental reactivity involves the activation of H₂ by the borane, followed by hydride delivery to an unsaturated substrate like a ketone or aldehyde. rsc.org Stoichiometric reductions of ketones with B(C₆F₅)₃ have been shown to produce borinic esters (RR'CHOB(C₆F₅)₂). rsc.org Although less common for simple alkylboronic esters like this compound, the underlying principles of boron's Lewis acidity are relevant.

Conversely, the oxidation of the carbon-boron bond is a well-established and synthetically useful transformation. As mentioned previously (Section 4.1.1), the treatment of organoboranes with oxidizing agents such as hydrogen peroxide or sodium perborate (B1237305) reliably converts the C-B bond into a C-O bond, yielding alcohols. orgsyn.org This oxidative cleavage is a key step in many synthetic sequences that utilize boronic esters as intermediates.

Derivatization for Accessing Complex Molecular Architectures

The true power of this compound as a synthetic tool is realized through the derivatization of its products. The initial products of cross-coupling or homologation reactions serve as platforms for further chemical modification, enabling the construction of highly complex molecules. acs.org

For example, an isopropyl-substituted biaryl compound formed via a Suzuki coupling can undergo subsequent functionalization on either aromatic ring. researchgate.net Chiral boronic esters, once formed, can be converted into a variety of other functional groups with retention of stereochemistry. The carbon-boron bond can be transformed into carbon-halogen, carbon-nitrogen, or carbon-hydrogen bonds, making boronic esters exceptionally versatile intermediates. orgsyn.orgnih.gov This versatility allows for a "molecular assembly line" approach, where stereocenters and functional groups are installed sequentially to build intricate molecular targets. orgsyn.orgnih.gov

This compound in Multicomponent Reactions

The structure of this compound, featuring a propane-1,3-diol protecting group, imparts specific solubility and reactivity characteristics that can be advantageous in various synthetic transformations. Its application in multicomponent reactions, while not as extensively documented as its pinacol (B44631) ester counterpart, showcases its potential in the construction of complex molecular architectures.

Integration into Cascade and Tandem Processes

Cascade and tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, represent a highly efficient strategy for molecular assembly. The integration of this compound into such processes often leverages its role as a stable precursor to a reactive boronic acid or as a direct participant in the key bond-forming steps.

One of the most prominent examples of a multicomponent reaction involving boronic acid derivatives is the Petasis borono-Mannich (PBM) reaction. researchgate.netresearchgate.netmdpi.comillinois.eduwikipedia.org This reaction typically involves an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. While direct experimental data for this compound in a tandem Petasis reaction is not extensively reported in readily available literature, the principles of the reaction allow for its conceptual application. For instance, a Petasis reaction could be the initial step in a cascade sequence, where the product amine undergoes a subsequent intramolecular cyclization or another intermolecular reaction. The choice of the dioxaborinane protecting group can influence the reaction kinetics and the stability of the boronic acid under the reaction conditions, potentially offering advantages in controlling the cascade sequence.

The reactivity of boronic esters in such sequences is well-established. For example, a Petasis reaction product can be designed to contain a latent reactive site that, upon formation of the initial amine, triggers a subsequent transformation. The isopropyl group on the boron atom of this compound can modulate the electronic and steric properties of the boron center, which in turn can affect the rate and efficiency of the initial Petasis reaction and any subsequent steps in a tandem process.

Catalyst-Free and Transition Metal-Free Applications

A significant advantage of many multicomponent reactions involving boronic acids and their esters is the ability to proceed without the need for a metal catalyst. frontiersin.org This aligns with the principles of green chemistry by avoiding the use of often toxic and expensive transition metals. The Petasis reaction, in many instances, is a prime example of a catalyst-free transformation. nih.govacs.org

The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde, followed by the addition of the organoboronic acid. The reaction is often facilitated by the presence of a hydroxyl group on one of the components, which can activate the boronic acid. While specific studies detailing the catalyst-free performance of this compound are scarce, the general mechanism suggests its applicability. The dioxaborinane ester would hydrolyze in situ to the corresponding isopropylboronic acid, which then participates in the reaction. The rate of this hydrolysis and the subsequent multicomponent coupling can be influenced by the reaction conditions, such as solvent and temperature.

Research has shown that various boronic esters can participate in transition-metal-free conjugate addition reactions, further expanding their utility. These reactions often rely on the inherent Lewis acidity of the boron atom or its activation by a base or other additives. Although direct evidence for this compound in such a context is not readily found, the general reactivity of alkylboronic esters suggests its potential.

Below is a table summarizing the general conditions for Petasis reactions, which are often catalyst-free and would be the primary multicomponent reaction type for this compound.

| Amine Component | Carbonyl Component | Boronic Acid/Ester | Solvent | Temperature | Catalyst | Yield (%) |

| Secondary Amines | Aldehydes (e.g., Glyoxylic Acid) | Aryl/Alkenyl Boronic Acids | Dichloromethane, Ethanol | Room Temperature | Often None | Good to Excellent |

| Primary Amines | Aldehydes | Aryl/Alkenyl Boronic Acids | Toluene, Methanol (B129727) | Elevated Temperatures | Sometimes Lewis/Brønsted Acids | Moderate to Good |

| Anilines | Formaldehyde | Arylboronic acids | Toluene | 60 °C | None | High |

It is important to note that while the general principles support the use of this compound in these reactions, specific optimization of reaction conditions would be necessary to achieve high efficiency and yield. The choice of the 1,3-dioxaborinane protecting group over the more common pinacol group may offer subtle differences in reactivity and stability that could be exploited in specific synthetic contexts.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Isopropyl 1,3,2 Dioxaborinane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2-Isopropyl-1,3,2-dioxaborinane, offering a comprehensive view of the molecule's carbon-hydrogen framework and the unique properties of the boron center.

¹H NMR and ¹³C NMR Spectral Analysis for Dioxaborinane Ring Protons and Carbons

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for assigning the signals of the protons and carbons within the 1,3,2-dioxaborinane ring and the isopropyl substituent. ksu.edu.sa The chemical shifts of these nuclei are highly sensitive to their local electronic environment, providing crucial information about the molecular structure. youtube.com

In the ¹H NMR spectrum, the protons of the dioxaborinane ring typically appear as distinct multiplets. The protons on the carbons adjacent to the oxygen atoms (positions 4 and 6) are deshielded and resonate at a lower field compared to the proton at the central carbon (position 5). The isopropyl group exhibits a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. docbrown.info

The ¹³C NMR spectrum provides complementary information, with the number of signals indicating the number of non-equivalent carbon atoms. pressbooks.pub The carbons of the dioxaborinane ring attached to oxygen (C4 and C6) are observed at a lower field than the C5 carbon. The chemical shifts of the isopropyl group's methine and methyl carbons are also readily identifiable. docbrown.info The specific chemical shifts can be influenced by the conformation of the six-membered ring, which often adopts a chair or sofa conformation. scispace.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Dioxaborinane Ring (CH₂) | 3.5 - 4.5 |

| ¹H | Dioxaborinane Ring (CH₂) | 1.5 - 2.0 |

| ¹H | Isopropyl (CH) | 1.0 - 1.5 |

| ¹H | Isopropyl (CH₃) | 0.8 - 1.2 |

| ¹³C | Dioxaborinane Ring (CH₂) | 60 - 70 |

| ¹³C | Dioxaborinane Ring (CH₂) | 25 - 35 |

| ¹³C | Isopropyl (CH) | 20 - 30 |

| ¹³C | Isopropyl (CH₃) | 15 - 25 |

| Note: These are approximate ranges and can vary based on solvent and specific substitution patterns. |

¹¹B NMR Spectroscopy for Probing Boron Electronic Environment and Coordination State

¹¹B NMR spectroscopy is a powerful tool specifically for investigating the boron atom within the 1,3,2-dioxaborinane ring. The chemical shift of the ¹¹B nucleus is highly indicative of its coordination number and the electronic nature of the substituents attached to it. sdsu.edu

For this compound, the boron atom is typically tricoordinate (sp² hybridized), resulting in a broad signal in the ¹¹B NMR spectrum in the range of δ 20-30 ppm. researchgate.net The addition of a Lewis base can lead to the formation of a tetracoordinate (sp³ hybridized) boron center, which would cause a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edunih.gov This sensitivity makes ¹¹B NMR an excellent method for studying Lewis acid-base interactions involving the boron atom. The line width of the ¹¹B signal can also provide information about the symmetry of the boron environment and dynamic processes. rsc.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity between atoms in this compound. harvard.edu These techniques correlate signals from different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically over two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between the protons on adjacent carbons within the dioxaborinane ring and between the methine and methyl protons of the isopropyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu An HSQC spectrum provides a direct link between the ¹H and ¹³C signals, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it can show correlations between the isopropyl methine proton and the carbons of the dioxaborinane ring, confirming the attachment of the isopropyl group to the boron atom. columbia.edu

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural determination of this compound. rsc.orgscribd.com

Infrared (IR) and Raman Spectroscopy in Characterizing Boron-Oxygen Bonds

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the functional groups and bonding within this compound, with a particular focus on the characteristic vibrations of the B-O bonds and the dioxaborinane ring system.

Vibrational Analysis of the 1,3,2-Dioxaborinane Ring System

The 1,3,2-dioxaborinane ring has a series of characteristic vibrational modes that can be observed in its IR and Raman spectra. These vibrations include stretching and bending modes of the C-C, C-O, and C-H bonds within the ring. The most significant vibrations, however, are those involving the boron-oxygen bonds.

Identification of Characteristic Functional Group Modes

Beyond the ring system, IR and Raman spectra are instrumental in identifying the characteristic vibrational modes of the isopropyl group. fiveable.menih.gov The C-H stretching vibrations of the methyl and methine groups of the isopropyl substituent are typically observed in the 2850-3000 cm⁻¹ region of the IR spectrum. fiveable.me C-H bending vibrations for the isopropyl group appear at lower frequencies.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C-H (Isopropyl) | Stretching | 2850 - 3000 |

| B-O | Stretching | 1300 - 1400 |

| C-O | Stretching | 1000 - 1200 |

| C-C | Stretching | 800 - 1200 |

| Note: These are general ranges and can be influenced by the specific molecular environment. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for the structural elucidation of chemical compounds. In the case of this compound, MS techniques provide critical information regarding its molecular weight, elemental composition, and the fragmentation pathways it undergoes upon ionization. This data is fundamental for confirming the compound's identity and understanding its chemical stability.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS can measure mass to several decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with the chemical formula C₆H₁₃BO₂, the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹¹B, and ¹⁶O).

Theoretical Exact Mass Calculation:

Carbon (¹²C): 6 x 12.000000 = 72.000000 Da

Hydrogen (¹H): 13 x 1.007825 = 13.101725 Da

Boron (¹¹B): 1 x 11.009305 = 11.009305 Da

Oxygen (¹⁶O): 2 x 15.994915 = 31.989830 Da

Total Exact Mass: 128.10086 Da

An HRMS analysis of a synthesized sample of this compound would be expected to yield a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) with a mass-to-charge ratio (m/z) extremely close to this calculated value. The high mass accuracy, often in the parts-per-million (ppm) range, provides strong evidence for the assigned chemical formula, as very few other combinations of atoms would result in the same exact mass.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Both GC-MS and LC-MS couple a chromatographic separation technique with mass spectrometric detection, allowing for the analysis of individual components within a mixture. The choice between GC-MS and LC-MS for analyzing this compound and its derivatives depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for compounds that are volatile and thermally stable enough to be vaporized without decomposition. While some boronic esters can be analyzed directly by GC-MS, challenges can arise. chromatographyonline.com For instance, less volatile or more polar analogues, such as boronic acids, may require derivatization to increase their volatility before analysis. chromatographyonline.com For this compound, its direct analysis by GC-MS would provide both a retention time, characteristic of its passage through the GC column, and a mass spectrum to confirm its identity. The fragmentation pattern observed in electron ionization (EI) mode is particularly useful for structural confirmation. Common fragmentation pathways would likely involve the loss of the isopropyl group (a loss of 43 Da) or cleavage of the dioxaborinane ring structure. orgchemboulder.comlibretexts.orgchemguide.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, particularly for compounds that are thermally labile or non-volatile. nih.gov However, the analysis of boronic esters like dioxaborinanes by reversed-phase (RP) LC-MS presents a significant challenge: on-column hydrolysis. researchgate.nettandfonline.comtandfonline.comingentaconnect.com The aqueous mobile phases and active sites on silica-based columns can cause the ester to hydrolyze back to the corresponding boronic acid and diol, complicating accurate analysis. tandfonline.comtandfonline.comresearchgate.net

To overcome these issues, specific analytical strategies have been developed. These methods are crucial for the reliable analysis of dioxaborinane derivatives and are summarized in the table below.

| Challenge | Analytical Strategy | Description | Source(s) |

| On-Column Hydrolysis | Use of low silanol (B1196071) activity columns | Columns like the Waters XTerra MS C18 are designed to minimize interactions that catalyze hydrolysis. | researchgate.nettandfonline.com |

| On-Column Hydrolysis | Aprotic/Non-Aqueous Conditions | Using non-aqueous diluents and mobile phases prevents the introduction of water that causes hydrolysis. | nih.govresearchgate.net |

| Poor Retention of Polar Analytes | High pH Mobile Phase with Ion Pairing | For the analysis of the more polar boronic acid hydrolysate, highly basic mobile phases (e.g., pH 12.4) and ion-pairing reagents can improve retention on a reversed-phase column. | nih.gov |

| Analyte Stability | Control of Mobile Phase Additives | Avoiding acidic modifiers like formic acid can reduce the rate of hydrolysis during the analysis. researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Complex Spectra | Optimized MS Conditions | Instrument parameters in the mass spectrometer can be adjusted to reduce the formation of unwanted adducts or dimers, simplifying the resulting spectrum. rsc.org | rsc.org |

Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS. These methods usually result in a prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and less fragmentation than GC-MS with electron ionization, making it ideal for confirming molecular weight. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Molecular Geometry and Conformation of this compound Derivatives

In this analogue, the six-membered dioxaborinane ring is not planar. It adopts an envelope conformation , where one atom (C5) is out of the plane of the other five atoms. This conformation minimizes the torsional strain and steric interactions within the ring. It is highly probable that the dioxaborinane ring in this compound would adopt a similar non-planar conformation, such as a chair, twist-boat, or envelope, to alleviate ring strain. The isopropyl group, being larger than a proton but electronically different from a phenyl group, would influence the precise bond angles and the preferred conformation of the ring.

Crystallographic studies yield a set of unit cell parameters that define the fundamental repeating unit of the crystal. For the analogue 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, these parameters have been reported as follows:

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.92 Å |

| b | 10.45 Å |

| c | 12.73 Å |

| α | 90° |

| β | 98.7° |

| γ | 90° |

| Data from a study on 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. |

This data provides a blueprint of the crystal lattice and is essential for understanding the solid-state properties of the material.

Supramolecular Interactions and Crystal Packing Analysis

Supramolecular chemistry examines the interactions between molecules that dictate how they assemble into larger, ordered structures. iucr.org In the solid state, the crystal packing of this compound would be governed by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, collectively determine the crystal's stability, density, and other physical properties.

For dioxaborinane derivatives, these interactions can include:

Van der Waals Forces: These are ubiquitous, weak attractions and repulsions between all molecules.

Weak Hydrogen Bonds: In the crystal lattice of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, weak C–H···O interactions with distances between 2.70–2.85 Å help to stabilize the crystal packing. Similar interactions would be expected for the 2-isopropyl derivative, involving hydrogen atoms on the isopropyl and propanediol (B1597323) backbone interacting with oxygen atoms on neighboring molecules.

Dynamic Covalent Chemistry: Boronic esters are known to participate in dynamic covalent chemistry, where the ester bonds can break and reform. rsc.org This can occur through transesterification (exchange of the diol component) or metathesis (exchange of both the boronic acid and diol components). rsc.org These reversible reactions can influence the crystal packing and may even impart novel properties like self-healing to the crystalline material. rsc.org

Computational Chemistry and Theoretical Studies on 2 Isopropyl 1,3,2 Dioxaborinane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within 2-isopropyl-1,3,2-dioxaborinane. These calculations reveal key aspects of its stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. In the case of this compound, DFT studies confirm that the boron atom is trigonal planar, exhibiting sp² hybridization. This arrangement leaves a vacant p-orbital perpendicular to the plane of the O-B-O atoms, making the boron center electron-deficient and a potent Lewis acid. This Lewis acidity is a hallmark of boronic esters and dictates their reactivity towards nucleophiles.

Various DFT functionals and basis sets, such as PBE/3ζ and B3LYP/aug-cc-pVTZ, have been employed to optimize the geometry and calculate the electronic properties of related 1,3,2-dioxaborinane systems. researchgate.netmdpi.com These calculations are essential for understanding the stability of different conformers and the mechanisms of reactions involving the boronic ester group. The electron-withdrawing nature of the two oxygen atoms in the ring further enhances the Lewis acidic character of the boron atom.

Table 1: Representative DFT Calculation Parameters for Substituted 1,3,2-Dioxaborinanes

| Compound Studied | DFT Method | Basis Set | Key Findings | Reference |

| 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane | PBE | 3ζ | Determined preference for the conformer with an axial methoxy (B1213986) group in the isolated molecule. | researchgate.net |

| cis- and trans-isomers of 2,4-dimethyl-5-isopropyl-1,3,2-dioxaborinane | PBE | 3z | Investigated conformation conversions between sofa conformers. | pleiades.online |

| Boronic Ester Models for Vitrimers | B3LYP | 6-311++G(2df,2p) | Explored nucleophile-mediated exchange mechanisms. | rsc.org |

| 2-bromo-3,3,3-trifluoropropene (2-BTP) Reactions | B3LYP | aug-cc-pVTZ | Mapped potential energy surfaces for reactions with radicals. | mdpi.com |

Molecular Orbital Analysis of the 1,3,2-Dioxaborinane System

Molecular Orbital (MO) theory provides a more detailed picture of bonding by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule or a significant part of it. bccampus.ca In the 1,3,2-dioxaborinane ring, the p-orbitals of the two oxygen atoms can overlap with the vacant p-orbital of the sp²-hybridized boron atom.

Table 2: Conceptual Molecular Orbital Description for a Three-Center π System (e.g., O-B-O)

| Molecular Orbital | Nodal Planes | Character | Electron Occupancy |

| π₁ | 0 | Bonding | 2 |

| π₂ | 1 | Non-bonding | 2 |

| π₃* | 2 | Anti-bonding | 0 |

Conformational Analysis and Ring Dynamics

Computational studies on substituted 2-isopropyl-1,3,2-dioxaborinanes have shown that the ring typically exists in an equilibrium between different "sofa" and "twist" conformations. researchgate.netpleiades.onlineresearchgate.net Potential energy surface (PES) scans are performed by systematically changing specific dihedral angles of the ring and calculating the energy at each point. This allows for the mapping of low-energy conformations and the transition states that connect them.

For example, studies on 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane using DFT and second-order perturbation theory (RI-MP2) revealed that the interconversion route between sofa conformers proceeds through a 2,5-twist form transition state. researchgate.net The orientation of the isopropyl group (and other substituents) can be either axial or equatorial, and the relative energies of these orientations determine the predominant conformation. These computational findings are often validated by comparison with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netpleiades.online

Table 3: Conformational Preferences in Substituted 1,3,2-Dioxaborinanes

| Compound | Computational Method | Most Stable Conformation | Key Finding | Reference |

| 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane | DFT PBE/3ζ, RI-MP2/λ2 | Sofa (axial OMe in isolated molecule) | Solvent effects (chloroform) significantly alter conformational equilibrium compared to the gas phase. | researchgate.net |

| 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane | DFT PBE/3ζ, RI-MP2/λ2 | Sofa (equatorial CH₂OCH₃) | Over 88% of molecules exist in a sofa form with an equatorially oriented methoxymethyl group. | researchgate.net |

| cis- and trans-2,4-dimethyl-5-isopropyl-1,3,2-dioxaborinane | HF/6-31G(d), PBE/3z | Equilibrium between sofa conformers | Transformations occur via 2,5-twist transition states with different substituent orientations. | pleiades.online |

Molecular Dynamics Simulations of this compound Behavior

While quantum chemical calculations are excellent for studying static properties and single-molecule dynamics, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, often in a condensed phase (liquid or solid). MD simulations can provide insights into the dynamic fluctuations of the ring, the rotation of the isopropyl group, and interactions with solvent molecules.

In the broader context of boronic esters, MD simulations have been instrumental in understanding the behavior of complex systems like vitrimers, which are polymer networks cross-linked by dynamic covalent bonds, including boronic esters. mdpi.com These simulations help elucidate the relationship between molecular-level dynamics, such as the rate of bond exchange, and macroscopic properties like self-healing and viscoelasticity. mdpi.com For a single this compound molecule, an MD simulation could model its tumbling motion in a solvent, the rates of conformational changes, and the time-averaged distribution of different conformers.

Prediction and Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is a vital tool for predicting how this compound might react and the speed at which these reactions occur. By modeling the entire reaction pathway, from reactants through transition states to products, chemists can gain a detailed understanding of the reaction mechanism.

DFT calculations are commonly used to locate transition state structures and calculate their energies. mdpi.comnih.gov The energy of the transition state relative to the reactants gives the activation energy, which is a key parameter in determining the reaction rate. For boronic esters, important reactions include transesterification (exchange of the diol component), hydrolysis, and metathesis (exchange between two boronic esters). rsc.org

Computational studies have explored these mechanisms in detail. For instance, the nucleophile-mediated exchange of boronic esters has been modeled using DFT to map out the mechanistic pathway, including the formation of intermediate complexes and the energies of the transition states involved. rsc.org Similarly, theoretical studies on the reactions of related molecules with radicals have been used to construct potential energy surfaces and predict reaction kinetics using methods like RRKM/master-equation theory. mdpi.com These predictive models are crucial for designing new materials and understanding the stability and reactivity of boronic esters in various chemical environments.

Transition State Characterization for Key Synthetic Pathways

The synthesis of this compound typically involves the condensation reaction between isopropylboronic acid and 1,3-propanediol (B51772). A thorough computational study of this process would involve mapping the potential energy surface to identify the transition state(s) and any intermediates. Density Functional Theory (DFT) is a common method for such investigations.

For analogous systems, such as the formation of five-membered cyclic boronate esters, computational studies have shown a stepwise mechanism. This often involves an initial bimolecular dehydration to form a monoester intermediate, followed by a unimolecular elimination to yield the cyclic ester. Characterization of the transition state for each step would provide critical insights into the reaction kinetics and mechanism. For the synthesis of this compound, one would expect to similarly locate transition states for the sequential esterification steps. However, specific calculations detailing the geometries and energetic barriers of these transition states for this compound have not been found in the reviewed literature.

Studies on the conformational changes of substituted 1,3,2-dioxaborinane rings have identified transition states for processes like ring inversion (e.g., sofa-sofa interconversion through a 2,5-twist form). nist.gov While relevant to the molecule's dynamics, this does not describe its synthetic formation.

Computational Prediction of Stereoselectivity in Boron-Mediated Reactions

Boron-mediated reactions are pivotal in stereoselective synthesis. Computational chemistry can be a powerful tool to predict and rationalize the stereochemical outcome of reactions involving chiral boronic esters or reactions where a boronic ester directs stereoselectivity. To predict the stereoselectivity of a reaction involving this compound, computational models would be used to calculate the energies of the diastereomeric transition states leading to the different stereoisomeric products. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies.

The accuracy of these predictions relies heavily on the chosen level of theory and the ability to correctly model all relevant non-covalent interactions that influence the transition state geometries and energies. While there are numerous examples of these computational approaches being successfully applied to various boron-mediated reactions, no specific studies predicting the stereoselectivity of a reaction involving this compound as a key component were identified.

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction (GIAO, IGLO)

The prediction of NMR chemical shifts using quantum mechanical methods is a valuable tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) and Individual Gauge for Localized Orbitals (IGLO) methods are two of the most common approaches for calculating NMR shielding tensors, which are then converted to chemical shifts.

For an accurate prediction, the process typically involves:

Performing a conformational search to identify the low-energy conformers of this compound.

Optimizing the geometry of each conformer using a suitable level of theory (e.g., DFT with a specific functional and basis set).

Calculating the NMR shielding constants for each conformer.

Averaging the shielding constants based on the Boltzmann population of the conformers.

Converting the averaged shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For related substituted 1,3,2-dioxaborinanes, studies have shown that good agreement between calculated and experimental NMR data can be achieved, particularly when solvent effects are included in the calculations. su.se However, a data table comparing the computationally predicted and experimentally validated ¹H and ¹³C NMR chemical shifts for the parent this compound is not available in the surveyed literature.

Table 1: Illustrative (Hypothetical) Data Table for Computational vs. Experimental NMR Shifts

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Data not available in literature | Data not available in literature |

Vibrational Frequency Calculations for IR/Raman Spectra

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are typically performed using DFT, where the second derivatives of the energy with respect to the atomic positions are calculated to determine the force constants and, subsequently, the vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. The calculated IR intensities and Raman activities help in assigning the peaks in the experimental spectra to specific vibrational modes (e.g., C-H stretch, B-O stretch).

Despite the routine nature of these calculations, a published study containing a table of calculated vibrational frequencies and their corresponding assignments for the IR and Raman spectra of this compound could not be located.

Table 2: Illustrative (Hypothetical) Data Table for Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature |

While the computational tools to thoroughly investigate this compound are well-developed, it appears that the scientific community has not published a dedicated, in-depth computational study on this specific molecule. The information presented here is based on general principles and findings for analogous compounds. A definitive and detailed computational analysis of this compound awaits future research efforts.

Emerging Methodologies and Future Directions in 2 Isopropyl 1,3,2 Dioxaborinane Research

Flow Chemistry and Continuous Synthesis of 2-Isopropyl-1,3,2-dioxaborinane

The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. While dedicated continuous flow processes for the synthesis of this compound are still emerging, the principles of flow chemistry have been successfully applied to the synthesis of related boronic acids and esters, paving the way for future developments.

Flow chemistry has been effectively used for the synthesis of boronic acids through lithiation-borylation sequences, where unstable lithium intermediates can be handled safely and side reactions are minimized. researchgate.net This approach allows for rapid and scalable production, with some processes achieving kilogram-scale output. researchgate.net The protection of boronic acids using 1,3-propanediol (B51772) to form 1,3,2-dioxaborinanes is a crucial step that could be integrated into a continuous flow process. A telescoped continuous flow process has been reported for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols, which involves an asymmetric allylboration step. nih.gov Such multi-step flow systems highlight the potential for integrating the formation of the boronic acid and its subsequent protection in a seamless, automated fashion. mdpi.comuc.pt

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Batch Synthesis | Potential Flow Synthesis |

| Safety | Handling of unstable intermediates can be hazardous on a large scale. | Improved safety due to small reaction volumes and better heat and mass transfer. |

| Scalability | Scaling up can be challenging and may require process redesign. | Readily scalable by extending operation time or using parallel reactors. |

| Efficiency | May suffer from lower yields and longer reaction times. | Higher yields and shorter residence times are often achievable. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and stoichiometry. |

| Footprint | Requires large reactors and significant laboratory space. | Compact reactor systems with a smaller footprint. |

Photoredox and Electrochemistry in Boron-Mediated Transformations Involving this compound

Photoredox and electrochemical methods are rapidly gaining traction as powerful tools for forging carbon-boron bonds under mild and sustainable conditions. These techniques offer unique pathways for the activation of substrates and the generation of reactive intermediates, opening new avenues for the synthesis and application of boronic esters like this compound.

Photoredox catalysis, utilizing light to drive chemical reactions, has been successfully employed for the borylation of various organic halides. nih.gov For instance, the photoredox-catalyzed stereo- and regioselective vicinal fluorosulfonyl-borylation of unsaturated hydrocarbons has been demonstrated, showcasing the ability to introduce boron moieties with high precision. nih.gov The formation of boryl radicals through photocatalytic processes allows for novel bond formations, such as the construction of boron-handled pyrazoles. nih.gov While direct examples involving this compound are still limited, the underlying principles are readily applicable to its synthesis and subsequent transformations. The formation of C-C, C-N, and C-O bonds via photogenerated intermediates is a burgeoning field with significant potential. unipv.itresearchgate.net

Electrochemistry provides an alternative, reagent-free approach to redox transformations. The electrochemical synthesis of N,N'-disubstituted indazolin-3-ones, for example, demonstrates the power of anodic oxidation in forming N-N bonds. rsc.org The selective electrochemical conversion of glycerol (B35011) to 1,3-propanediol, a key precursor for 1,3,2-dioxaborinanes, has also been explored. rsc.org These examples highlight the potential for developing electrochemical methods for both the synthesis of the 1,3,2-dioxaborinane ring system and its subsequent functionalization.

Development of Novel Catalytic Systems Utilizing this compound

The development of new and improved catalytic systems is paramount to expanding the synthetic utility of this compound. Research in this area is focused on enhancing reaction efficiency, selectivity, and sustainability.

One area of active investigation is the development of catalysts for transesterification reactions. researchgate.net This is particularly relevant for the synthesis of this compound from other boronic esters or for its conversion into different derivatives. Various catalytic systems, including both homogeneous and heterogeneous catalysts, are being explored to facilitate this transformation under mild conditions. nih.govmdpi.commdpi.com

In the context of cross-coupling reactions, where this compound serves as a key coupling partner, research is ongoing to develop more active and robust palladium catalysts. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, heavily relies on efficient catalytic systems to couple boronic acid derivatives with organic halides. nih.gov Furthermore, the development of boron-containing drugs has spurred research into novel synthetic methodologies, including the use of researchgate.netontosight.aiirb.hrdiazaborinin-4-one moieties as stable precursors for boronic acids. mdpi.com

Table 2: Examples of Catalytic Systems in Boron Chemistry

| Catalytic System | Reaction Type | Potential Application for this compound |

| Palladium complexes with phosphine (B1218219) ligands | Suzuki-Miyaura cross-coupling | C-C bond formation reactions |

| Acid/base catalysts | Transesterification | Synthesis and derivatization |

| Photoredox catalysts (e.g., Iridium complexes) | Borylation reactions | C-B bond formation |

| Heterogeneous catalysts (e.g., metal oxides) | Transesterification | Sustainable synthesis |

Advanced Analytical Techniques for In Situ Monitoring of this compound Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced analytical techniques are increasingly being applied to study reactions involving boronic esters, including those with this compound.

In situ Raman spectroscopy has emerged as a powerful tool for monitoring solid-state reactions, such as the Suzuki-Miyaura cross-coupling. irb.hrresearchgate.net This technique allows for the direct observation of product formation and can provide detailed information about the reaction course. irb.hrresearchgate.net Similarly, benchtop NMR spectroscopy offers a convenient and powerful method for monitoring reactions in solution without the need for sample workup or deuterated solvents. azom.com This is particularly useful for tracking the progress of reactions like the Suzuki coupling, where the conversion of starting materials to products can be quantified over time. azom.com

The development of bifunctional substrates that combine catalytic activity with surface-enhanced Raman spectroscopy (SERS) provides a novel approach for studying reactions at surfaces and interfaces. researchgate.net These advanced analytical methods are crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the quality and consistency of chemical processes involving this compound.

Outlook on the Expanded Role of this compound in Sustainable Chemical Synthesis

The principles of green chemistry are increasingly influencing the design and implementation of chemical syntheses. mdpi.com this compound, and 1,3,2-dioxaborinanes in general, are well-positioned to play an expanded role in the development of more sustainable chemical processes.

The use of 1,3-propanediol, which can be derived from renewable resources like glycerol, for the protection of boronic acids aligns with the green chemistry goal of using renewable feedstocks. google.comnih.govnih.gov The development of catalytic and biocatalytic routes for the production of 1,3-propanediol further enhances the sustainability of this approach. nih.govnih.gov